Field: This application falls under the field of Cancer Research .
Summary of the Application: A series of compounds were synthesized based on structure modification of the model methyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .
Methods of Application: The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .
Results: Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The IC 50 values were in between 0.12 mg mL −1 to 0.81 mg mL −1 .
Field: This application falls under the field of Antibacterial Research .
Summary of the Application: Flavonoids, including some with a structure similar to “3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol”, have been suggested to tackle the multidrug-resistant bacterial strains owing to their versatile pharmacological effects .
Methods of Application: The methods of application involve the use of natural products like flavonoids to retard the biofilm formation and multidrug-resistance pumps in bacteria .
Field: This application falls under the field of Chemical Synthesis .
Summary of the Application: A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized .
Methods of Application: The key compound 4-(benzyloxy)-N ′-(substituted benzylidene) benzo hydrazide, called Schiff ’s bases, were used in a Staudinger reaction ([2 + 2] ketene-imine cycloaddition reaction) to synthesize the derivatives .
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol is an organic compound belonging to the class of indazole derivatives. Its chemical formula is , and it features a chloro group and a hydroxyphenyl moiety, making it a phenylpyrazole derivative. The compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
There is no published research on the mechanism of action of 3-Cl-PHI. However, its structural similarity to other bioactive indazole derivatives suggests potential for various biological activities. Indazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties []. Further research is needed to explore the mechanism of action of 3-Cl-PHI, if any.
These reactions allow for the functionalization of the indazole core, leading to the synthesis of diverse derivatives with tailored properties .
Research indicates that 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol exhibits various biological activities, including:
The synthesis of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol can be achieved through several methods:
Studies have indicated that 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol interacts with various biological targets, including:
Several compounds share structural similarities with 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Hydroxyphenyl)-2H-indazole | Hydroxyphenyl group, no chlorine | Lacks halogen substitution |
3-Bromo-2-(4-hydroxyphenyl)-2H-indazol | Bromine instead of chlorine | Greater electrophilicity due to bromine |
3-Methyl-2-(4-hydroxyphenyl)-2H-indazole | Methyl group addition | Alters lipophilicity and biological activity |
3-Nitro-2-(4-hydroxyphenyl)-2H-indazole | Nitro group instead of chloro | Potentially different reactivity and stability |
These compounds highlight the uniqueness of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, particularly its balance between hydrophilicity and lipophilicity due to the presence of both chloro and hydroxy groups. This balance may contribute to its distinct biological activity profile compared to its analogs .
Irritant